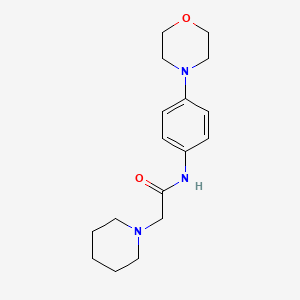

N-(4-morpholinophenyl)-2-piperidinoacetamide

説明

BenchChem offers high-quality N-(4-morpholinophenyl)-2-piperidinoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-morpholinophenyl)-2-piperidinoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(14-19-8-2-1-3-9-19)18-15-4-6-16(7-5-15)20-10-12-22-13-11-20/h4-7H,1-3,8-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIQFAACFDIQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Process Chemistry Monograph: Scalable Synthesis of N-(4-morpholinophenyl)-2-piperidinoacetamide

[1]

Executive Summary

This technical guide outlines the optimized synthesis of N-(4-morpholinophenyl)-2-piperidinoacetamide , a pharmacophore often utilized as a scaffold in local anesthetic research and kinase inhibitor design.[1] The protocol employs a convergent, two-step sequence: (1) N-acylation of 4-morpholinoaniline with chloroacetyl chloride, followed by (2) nucleophilic substitution with piperidine.

This approach is selected for its high atom economy, absence of expensive peptide coupling reagents (e.g., EDC/HOBt), and scalability. The guide emphasizes critical process parameters (CPPs) to minimize bis-acylation side products and optimize yield without chromatographic purification.

Retrosynthetic Analysis & Strategy

The target molecule contains an acetamide linker connecting two heterocyclic domains. A direct disconnection at the amide bond suggests 4-morpholinoaniline and 2-piperidinoacetic acid as precursors. However, 2-piperidinoacetic acid is zwitterionic and difficult to handle in organic solvents.

Therefore, the Chloroacetyl Chloride Route is preferred. This pathway utilizes the high reactivity of the

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthetic pathway via chloroacetamide intermediate.

Step 1: Synthesis of 2-Chloro-N-(4-morpholinophenyl)acetamide

The first step involves the chemoselective acylation of the aniline nitrogen. The morpholine nitrogen is less nucleophilic due to the electron-withdrawing oxygen and conjugation with the phenyl ring, but pH control is still vital to prevent salt formation.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-Morpholinoaniline | 1.0 | Limiting Reagent |

| Chloroacetyl Chloride | 1.1 - 1.2 | Acylating Agent |

| Triethylamine (TEA) | 1.5 | Acid Scavenger (HCl) |

| Dichloromethane (DCM) | 10 Vol | Solvent |

Protocol

-

Dissolution: Charge a 3-neck round-bottom flask with 4-morpholinoaniline (1.0 eq) and dry DCM (10 volumes). Add TEA (1.5 eq) and cool the mixture to 0–5°C using an ice/salt bath.

-

Addition: Dilute chloroacetyl chloride (1.1 eq) in DCM (2 volumes). Add this solution dropwise via an addition funnel over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature < 10°C .[1] Rapid addition causes exotherms that may lead to bis-acylation or tarring.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane). The aniline spot should disappear.

-

Workup:

-

Quench with water (5 volumes).

-

Separate the organic layer and wash sequentially with:

-

1M HCl (cold, rapid wash to remove unreacted aniline/TEA).

-

Sat. NaHCO₃ (to neutralize acid traces).

-

Brine.

-

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if the melting point is broad.

Mechanism: Nucleophilic addition-elimination at the acyl chloride carbonyl.

Step 2: Synthesis of N-(4-morpholinophenyl)-2-piperidinoacetamide

The second step is a classic nucleophilic substitution. The addition of Potassium Iodide (KI) (Finkelstein conditions) is highly recommended to accelerate the reaction by generating the more reactive

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Chloro-Intermediate | 1.0 | Limiting Reagent |

| Piperidine | 2.5 | Nucleophile & Base |

| Potassium Iodide (KI) | 0.1 (10 mol%) | Finkelstein Catalyst |

| Acetonitrile (ACN) | 10 Vol | Solvent |

Protocol

-

Setup: In a reaction vessel, dissolve the chloro-intermediate (from Step 1) in Acetonitrile.

-

Reagent Addition: Add Piperidine (2.5 eq) and catalytic KI (0.1 eq).

-

Note: Excess piperidine acts as the base to trap the HCl generated. Alternatively, K₂CO₃ (2.0 eq) can be used with 1.1 eq of piperidine to save reagent costs.

-

-

Reaction: Heat the mixture to reflux (~80°C ) for 6–8 hours.

-

Monitoring: LCMS is preferred here. The chlorine isotope pattern (3:1) will be replaced by the product mass (M+H).

-

-

Workup (Extractive):

-

Evaporate ACN under reduced pressure.[2]

-

Redissolve residue in DCM and wash with water (to remove piperidine hydrochloride salts).

-

Critical Step: Extract the organic layer with 10% Citric Acid . The product (basic amine) will move to the aqueous layer; non-basic impurities remain in DCM.

-

Basify the aqueous layer (pH > 10) with NaOH and back-extract into DCM.

-

-

Isolation: Dry (Na₂SO₄) and concentrate to yield the target compound.

Workup Logic Flow (DOT Visualization)

Figure 2: Acid-Base extraction strategy for purification without chromatography.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral features must be confirmed:

-

1H NMR (CDCl₃, 400 MHz):

- 8.90 (s, 1H, -NH-): Broad singlet, amide proton.

- 7.50 (d, 2H, Ar-H): Ortho to amide.

- 6.90 (d, 2H, Ar-H): Ortho to morpholine.

- 3.85 (t, 4H, Morpholine -O-CH₂-).

- 3.10 (t, 4H, Morpholine -N-CH₂-).

- 3.05 (s, 2H, -CO-CH₂-N-): The singlet alpha-methylene is diagnostic.

- 2.50 (m, 4H, Piperidine -N-CH₂-).

- 1.60 (m, 6H, Piperidine -CH₂-).

-

Mass Spectrometry (ESI):

-

Calculate Molecular Weight: ~303.4 g/mol .

-

Observe [M+H]+ = 304.4.

-

Safety & Hazard Control

| Hazard Class | Chemical | Precaution |

| Lachrymator/Corrosive | Chloroacetyl Chloride | Use only in a fume hood.[1] Hydrolyzes to HCl on contact with moisture. Wear face shield. |

| Toxic/Irritant | 4-Morpholinoaniline | Avoid inhalation of dust.[1] Potential blood toxin (aniline derivative). |

| Sensitizer | Piperidine | Flammable liquid.[1] Causes severe skin burns. |

References

-

Nagaraj, A., et al. (2021).[1] "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents." International Journal of Research in Engineering and Science, 9(2), 69-74.[1]

-

Singh, R., et al. (2017).[1][3] "A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride."[3] International Journal of ChemTech Research, 10(3), 365-372.[3]

-

National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 675127, N-(4-morpholin-4-ylphenyl)-2-phenoxyacetamide" (Structural Analog Reference).

-

Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. (Standard reference for chloroacetylation protocols).

In silico modeling of morpholine-piperidine conjugate bioactivity

An In-Depth Technical Guide: In Silico Modeling of Morpholine-Piperidine Conjugate Bioactivity

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of morpholine-piperidine conjugates, a chemical class of significant interest in modern drug discovery. We move beyond a mere recitation of computational methods to deliver a strategic, field-proven workflow designed for maximum predictive power and experimental relevance. This document is structured to guide researchers, medicinal chemists, and drug development professionals through the rationale, execution, and interpretation of a multi-stage computational pipeline. We will explore the synergistic value of morpholine and piperidine scaffolds, detail the causality behind key modeling choices, and present self-validating protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET profiling. The ultimate objective is to furnish a robust, logical, and technically sound blueprint for identifying and prioritizing novel conjugate candidates for progression to in vitro and in vivo validation.

Chapter 1: The Strategic Imperative for Morpholine-Piperidine Conjugation

In the landscape of medicinal chemistry, certain structural motifs are deemed "privileged scaffolds" due to their consistent appearance in a wide array of approved drugs and bioactive molecules.[1][2] Both morpholine and piperidine independently hold this status.

-

Morpholine: This heterocycle is frequently employed to enhance physicochemical properties. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][3][4] The oxygen atom acts as a hydrogen bond acceptor, while the saturated ring system imparts a degree of conformational rigidity.[5] Many morpholine-containing compounds are under investigation as anticancer agents, targeting signaling pathways like PI3K/Akt/mTOR.[6]

-

Piperidine: As one of the most ubiquitous nitrogenous heterocycles in pharmaceuticals, the piperidine ring is a core component of drugs for cancer, CNS disorders, and infectious diseases.[2][7] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to fit into target binding pockets, while the nitrogen atom can serve as a key basic center or hydrogen bond donor/acceptor.[2][8]

The conjugation of these two scaffolds is a rational design strategy. It aims to create novel chemical entities that combine the pharmacokinetic advantages of morpholine with the versatile binding capabilities of piperidine.[4][9][10] This fusion can lead to compounds with enhanced potency, better "drug-like" properties, and potentially novel mechanisms of action.[5][11][12] This guide provides the computational methodology to explore this potential before committing to costly and time-consuming synthesis.

Chapter 2: The In Silico Predictive Funnel: A Strategic Workflow

In silico drug design is not a single method but a strategic, multi-layered process.[13][14][15] We conceptualize this as a "predictive funnel," where a large virtual library of candidate molecules is progressively filtered and refined based on increasingly complex and computationally intensive analyses. Each stage provides unique insights, and the strength of the approach lies in the integration of their outputs. This workflow maximizes efficiency by eliminating poor candidates early, allowing computational resources to be focused on the most promising molecules.[16]

Caption: The In Silico Predictive Funnel Workflow.

Chapter 3: Static Modeling: Predicting Binding Affinity with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] It is a foundational step that provides the first critical assessment of a conjugate's potential to interact with a biological target.

Expertise & Causality: The choice of docking algorithm is critical. For initial high-throughput screening, a rigid receptor protocol is faster. However, for lead optimization, flexible docking, which allows for side-chain movements in the receptor's active site, provides a more realistic prediction of induced-fit effects. The scoring function is equally important; it is an empirical or knowledge-based mathematical method used to estimate the binding free energy. It is crucial to choose a scoring function validated for the target class of interest (e.g., kinases, GPCRs). A mandatory self-validating step is to "re-dock" a known co-crystallized ligand into the active site. A successful re-docking, defined by a Root Mean Square Deviation (RMSD) of <2.0 Å from the crystal pose, provides confidence in the chosen protocol.

Protocol 3.1: Molecular Docking Workflow

-

Receptor Preparation:

-

Step 1: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand.

-

Step 2: Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove all non-essential components: water molecules, co-solvents, and ions. Retain essential co-factors if necessary.

-

Step 3: Add polar hydrogen atoms and assign appropriate atom types and partial charges using a standard force field (e.g., CHARMM, AMBER).

-

Step 4: Define the binding site. This is typically a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Step 1: Generate the 2D structure of the morpholine-piperidine conjugate.

-

Step 2: Convert the 2D structure to a 3D conformer.

-

Step 3: Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Step 4: Assign partial charges and define rotatable bonds.

-

-

Docking Execution & Analysis:

-

Step 1: Run the docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Step 2: Analyze the results. Cluster the resulting poses based on RMSD. The lowest energy pose within the most populated cluster is typically considered the most likely binding mode.

-

Step 3: Evaluate the binding score (e.g., kcal/mol) and visualize the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the top-ranked pose and the receptor's active site residues.

-

Chapter 4: Statistical Modeling: Correlating Structure with Activity (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[14] Once a validated docking protocol is established and an initial set of compounds with known (or predicted) activities is available, QSAR can be used to predict the activity of new, unsynthesized analogs and to understand which structural features are critical for bioactivity.[17][18][19]

Expertise & Causality: A robust QSAR model is not merely a mathematical fit; it must be predictive. The primary challenge is selecting the right molecular descriptors (e.g., electronic, steric, hydrophobic) that are relevant to the biological mechanism.[17][19] Using too many descriptors can lead to overfitting. Therefore, variable selection methods like Genetic Algorithms (GA) are employed.[17] The model's trustworthiness is established through rigorous validation:

-

Internal Validation (Cross-Validation): Techniques like leave-one-out cross-validation (LOO-CV) assess the model's stability. A high Q² value (typically > 0.5) is desired.[18]

-

External Validation: The model's predictive power is tested on an external set of compounds that were not used in model training. A high R²_pred value (typically > 0.6) on the test set is a hallmark of a reliable model.[18]

Protocol 4.1: QSAR Model Development

-

Dataset Preparation:

-

Step 1: Compile a dataset of morpholine-piperidine conjugates with experimentally determined biological activity (e.g., IC₅₀ values). Convert IC₅₀ to a logarithmic scale (pIC₅₀) for a more linear distribution.

-

Step 2: Divide the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation.[19]

-

-

Descriptor Calculation & Selection:

-

Step 1: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., 2D, 3D, physicochemical) using software like PaDEL-Descriptor or Dragon.

-

Step 2: Remove constant or highly correlated descriptors.

-

Step 3: Use a variable selection algorithm (e.g., Genetic Algorithm coupled with Multiple Linear Regression, GA-MLR) to select a small subset of descriptors that best correlate with biological activity.[17]

-

-

Model Generation & Validation:

-

Step 1: Generate the QSAR model using a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[17][19]

-

Step 2: Perform internal validation on the training set (e.g., LOO-CV) to assess robustness.

-

Step 3: Use the generated model to predict the activity of the test set compounds.

-

Step 4: Calculate the external validation coefficient (R²_pred) to confirm the model's predictive power.

-

Step 5: Analyze the contribution of each descriptor in the final model to gain mechanistic insights into the structure-activity relationship.

-

Chapter 5: Dynamic Modeling: Assessing Complex Stability with MD Simulations

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing profound insights into the stability and behavior of the ligand-receptor complex.[20][21] An MD simulation is the essential next step to validate and refine docking results.[22]

Expertise & Causality: A short MD simulation (e.g., 100 nanoseconds) can reveal whether a docked ligand is stable in the binding pocket or if it drifts away. Key analyses include:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time. A stable RMSD indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation, identifying the most persistent and important interactions.

-

Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to post-process the MD trajectory to provide a more accurate estimate of binding affinity than docking scores alone.[22]

Protocol 5.1: MD Simulation Workflow

-

System Preparation:

-

Step 1: Use the best-ranked docked pose of the morpholine-piperidine conjugate in complex with the target receptor as the starting structure.

-

Step 2: Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Step 3: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

-

-

Simulation Execution (using software like GROMACS or AMBER[21]):

-

Step 1: Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.

-

Step 2: Equilibration (NVT & NPT):

-

Conduct a short simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the complex.

-

Follow with a short simulation at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's density.

-

-

Step 3: Production Run: Execute the main MD simulation for a desired length of time (e.g., 100-200 ns) to collect trajectory data for analysis.

-

-

Trajectory Analysis:

-

Step 1: Calculate and plot RMSD for the protein backbone and ligand to assess system stability.

-

Step 2: Calculate and plot RMSF per residue to identify flexible regions.

-

Step 3: Analyze the hydrogen bond occupancy between the ligand and receptor throughout the simulation.

-

Step 4: Visualize the trajectory to observe conformational changes and ligand dynamics within the binding site.

-

Caption: Standard workflow for a Molecular Dynamics simulation.

Chapter 6: Pharmacokinetic Modeling: Predicting Drug-Likeness (ADMET)

A compound with high potency is useless if it cannot reach its target in the body or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures in drug development.[23][24]

Expertise & Causality: ADMET prediction relies on models built from large datasets of known drugs. While no single parameter is definitive, a collective assessment provides a strong indication of a compound's potential. Key parameters include:

-

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

-

Aqueous Solubility (logS): Predicts how well a compound dissolves in water, which is critical for absorption.

-

Blood-Brain Barrier (BBB) Penetration: Essential for CNS targets, but undesirable for peripherally acting drugs.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions, as cytochrome P450 enzymes are major players in drug metabolism.[3]

-

Toxicity Prediction: Screens for potential liabilities like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

Protocol 6.1: In Silico ADMET Profiling

-

Input Preparation:

-

Step 1: Obtain the simplified 2D structure (SMILES format) of the lead morpholine-piperidine conjugate candidates.

-

-

Property Calculation:

-

Data Analysis & Interpretation:

-

Step 1: Consolidate the output data into a summary table.

-

Step 2: Evaluate each candidate against established thresholds for drug-likeness (e.g., Lipinski's rules).

-

Step 3: Flag any candidates with significant predicted liabilities (e.g., poor solubility, high potential for CYP inhibition, positive Ames test prediction).

-

Step 4: Use the profile to rank candidates and, if necessary, to suggest structural modifications to improve the ADMET profile.

-

Chapter 7: Data Synthesis and Candidate Selection

The final step of the in silico funnel is to integrate the data from all preceding analyses to make an informed decision. A candidate for progression to synthesis should ideally exhibit a compelling profile across all domains: strong predicted binding affinity, a stable interaction in the dynamic simulation, and an acceptable drug-like and safety profile.

Data Presentation: The following table illustrates how data for a small set of hypothetical conjugates might be summarized for comparative analysis.

| Compound ID | Docking Score (kcal/mol) | QSAR Predicted pIC₅₀ | MD RMSD (Ligand, Å) | Lipinski Violations | Predicted BBB Permeant | Predicted hERG Blocker | Overall Rank |

| MPC-001 | -9.8 | 7.5 | 1.5 ± 0.3 | 0 | Yes | No | 1 |

| MPC-002 | -10.2 | 7.8 | 4.8 ± 0.9 | 0 | Yes | No | 3 |

| MPC-003 | -8.5 | 6.9 | 1.8 ± 0.4 | 0 | No | No | 2 |

| MPC-004 | -9.5 | 7.3 | 2.1 ± 0.5 | 1 (MW > 500) | No | Yes | 4 |

Interpretation:

-

MPC-001 emerges as the top candidate. It has a strong docking score, good predicted activity, is highly stable in the MD simulation (low RMSD), and has a clean ADMET profile.

-

MPC-002 , despite having the best docking score, is predicted to be unstable in the binding pocket (high RMSD), making it a high-risk candidate.

-

MPC-003 is stable and has a good ADMET profile but lower predicted potency, making it a good backup candidate.

-

MPC-004 is deprioritized due to a Lipinski violation and a predicted cardiotoxicity liability (hERG blocker).

Conclusion: From In Silico Hypothesis to Experimental Validation

The multi-faceted in silico workflow detailed in this guide provides a powerful, cost-effective, and scientifically rigorous methodology for assessing the therapeutic potential of novel morpholine-piperidine conjugates. By systematically evaluating virtual candidates for binding affinity, structure-activity relationships, dynamic stability, and pharmacokinetic properties, researchers can generate high-quality, data-driven hypotheses. This process significantly enhances the probability of success by ensuring that only the most promising, well-vetted compounds are advanced to the resource-intensive stages of chemical synthesis and biological testing, thereby accelerating the entire drug discovery pipeline.

References

- Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.

- Salmaso, V., & Moro, S. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules.

- IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.

- MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery.

- Deep Origin. (2024). Molecular Dynamics (MD) Simulations - Computational Chemistry Glossary.

- PubChem. (n.d.). MORPHOLINE.

- ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery.

- Xanthopoulos, D., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Otrębska-Machaj, E., & Wujec, M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.

- Ghafourian, T., & Barzegar, A. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. PubMed.

- Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials.

- Goodarzi, M., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online.

- MDPI. (2024). Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration.

- Goel, K. K., et al. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.

- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.

- Roy, K., & Leonard, J. T. (2008). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Taylor & Francis Online.

- Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses.

- Ataman Kimya. (n.d.). PIPERIDINE.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.

- Wikipedia. (n.d.). Piperidine.

- ResearchGate. (n.d.). Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity.

- ResearchGate. (2025). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.

- Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery.

- Enamine. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.

- Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed.

- BenchChem. (2025). In Silico Modeling of 2-Piperidin-1-ylmethyl-morpholine Interactions: A Technical Guide.

- PMC. (n.d.). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase.

- Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.

- MDPI. (2025). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions.

- OUCI. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF.

- PMC. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

- PMC. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

- News-Medical.Net. (2021). What is in Silico?.

- Patheon pharma services. (2023). In Silico Modeling: Accelerating drug development.

- MDPI. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors.

- ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

- ResearchGate. (2022). Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity against P-388 Leukemia Cells.

- JOCPR. (2015). Piperazine and morpholine: Synthetic.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]

- 10. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration | MDPI [mdpi.com]

- 14. microbenotes.com [microbenotes.com]

- 15. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 16. frontiersin.org [frontiersin.org]

- 17. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]

- 21. Molecular Dynamics (MD) Simulations - Computational Chemistry Glossary [deeporigin.com]

- 22. metrotechinstitute.org [metrotechinstitute.org]

- 23. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 24. researchgate.net [researchgate.net]

- 25. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions [mdpi.com]

The Renaissance of Acetamides: A Technical Guide to the Discovery and Synthesis of Novel Antimicrobial Agents

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. This guide provides an in-depth technical overview of a promising class of compounds: novel antimicrobial acetamides. We delve into the core principles and practical methodologies for their discovery, synthesis, and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and field-proven experimental protocols. We will explore the causal logic behind experimental design, from high-throughput screening for hit identification to the nuanced process of structure-activity relationship (SAR) optimization and in vivo efficacy testing, thereby providing a comprehensive roadmap for advancing novel acetamide-based antimicrobials from the bench to preclinical candidacy.

The Imperative for Novel Antimicrobial Scaffolds: Why Acetamides?

The relentless evolution of multidrug-resistant (MDR) pathogens poses a grave threat to global public health, with projections indicating that AMR could lead to 10 million deaths annually by 2050 if unaddressed.[1] The existing arsenal of antibiotics is dwindling in efficacy, and the pipeline for new drugs has been alarmingly sparse for decades, a situation exacerbated by scientific, economic, and regulatory hurdles.[2][3][4][5] This innovation gap underscores the urgent need to explore novel chemical scaffolds that can circumvent existing resistance mechanisms.

Acetamides, organic compounds characterized by the CH3CONH2 functional group, have emerged as a versatile and promising scaffold in medicinal chemistry.[6] Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[6] The chemical tractability of the acetamide core allows for extensive structural modifications, making it an ideal candidate for systematic optimization of potency, selectivity, and pharmacokinetic properties. This guide will illuminate the pathway from initial concept to a validated preclinical candidate within the acetamide chemical space.

The Discovery Engine: Identifying Novel Acetamide Hits

The journey to a new antimicrobial begins with the identification of "hit" compounds—molecules that exhibit initial, albeit often modest, antimicrobial activity. High-throughput screening (HTS) is a cornerstone of this discovery phase, enabling the rapid evaluation of large chemical libraries.[7][8][9]

High-Throughput Screening (HTS) for Antimicrobial Activity

HTS automates the testing of thousands to millions of compounds in a miniaturized format, typically 96- or 384-well plates, to identify those that inhibit microbial growth.[7][8][10] The fundamental principle is to create an assay where microbial growth produces a measurable signal (e.g., turbidity, fluorescence, or color change), and a decrease in this signal indicates potential antimicrobial activity.

This protocol outlines a standard HTS methodology for identifying inhibitors of bacterial growth.

-

Preparation of Compound Plates:

-

Using an automated liquid handler, serially dilute library compounds in an appropriate solvent (e.g., DMSO) in 96-well plates to create a range of concentrations.

-

Transfer a small, precise volume of each compound dilution to corresponding wells of a sterile 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Culture the target bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[7]

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the compound plates.

-

Include positive controls (bacteria with no compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Acquisition and Analysis:

-

Measure the optical density (OD) of each well at 600 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

-

Compounds exhibiting significant inhibition at a defined threshold are considered "hits."

-

Workflow for Antimicrobial Acetamide Discovery

Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.

Chemical Synthesis and Optimization: Building Better Acetamides

Once a hit is identified, the next critical phase is to synthesize analogs to establish a Structure-Activity Relationship (SAR). SAR studies are the cornerstone of medicinal chemistry, providing insights into how specific chemical modifications influence a compound's biological activity.[11][12]

Representative Synthesis of Novel Antimicrobial Acetamides

A common strategy for synthesizing novel acetamides involves the coupling of a carboxylic acid or its activated derivative with an amine. The synthesis of 2-mercaptobenzothiazole acetamide derivatives has shown significant promise.[13][14]

This two-step protocol describes a general method for synthesizing a library of N-substituted acetamide derivatives of 2-mercaptobenzothiazole.

Step 1: Synthesis of 2-(Benzothiazol-2-ylthio)acetyl Chloride

-

To a solution of 2-mercaptobenzothiazole in a suitable solvent (e.g., dry acetone), add chloroacetyl chloride.

-

The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, to neutralize the HCl byproduct.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the intermediate, 2-(benzothiazol-2-ylthio)acetyl chloride, is isolated and purified.

Step 2: Amide Coupling

-

The purified intermediate from Step 1 is dissolved in a suitable solvent (e.g., dimethylformamide).

-

A variety of substituted anilines (or other amines) are added to the reaction mixture.

-

The reaction is refluxed for several hours.

-

The final products, 2-(benzothiazol-2-ylthio)-N-arylacetamides, are then isolated, purified (often by recrystallization or column chromatography), and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).[1][13]

Synthetic Pathway of 2-Mercaptobenzothiazole Acetamide Derivatives

Caption: A representative two-step synthesis of 2-mercaptobenzothiazole acetamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The synthesized analogs are then tested for their antimicrobial activity to build an SAR table. This allows for the identification of key structural features that enhance potency and selectivity.

| Compound | R Group | MIC (µg/mL) vs. S. aureus |

| 1a | -H | 64 |

| 1b | 4-Cl | 16 |

| 1c | 4-F | 32 |

| 1d | 4-NO2 | 8 |

| 1e | 4-OCH3 | 128 |

| 1f | 2,4-diCl | 4 |

This is a hypothetical SAR table for illustrative purposes.

From this hypothetical data, we can infer that electron-withdrawing groups at the para-position of the aryl ring (e.g., -Cl, -NO2) enhance antimicrobial activity, while electron-donating groups (e.g., -OCH3) are detrimental. Furthermore, di-substitution with electron-withdrawing groups appears to be even more favorable. This iterative process of design, synthesis, and testing is crucial for lead optimization.

In Vitro and In Vivo Evaluation: From the Petri Dish to a Living System

Promising candidates from SAR studies must undergo rigorous in vitro and in vivo testing to assess their therapeutic potential.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] It is a fundamental measure of a compound's potency.

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension of ~5 x 10^5 CFU/mL in MHB.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[7]

-

In Vivo Efficacy Testing: The Neutropenic Mouse Thigh Infection Model

Animal models are essential for evaluating the in vivo efficacy of a new antimicrobial agent. The neutropenic mouse thigh model is a well-established and highly standardized model for assessing the activity of antibiotics against localized soft tissue infections.[2][11][15][16]

-

Induction of Neutropenia:

-

Infection:

-

On day 0, mice are inoculated intramuscularly in the thigh with a standardized suspension of the target bacterium (e.g., S. aureus).

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), treatment with the test compound is initiated. The compound can be administered via various routes (e.g., subcutaneous, intravenous, or oral) at different dose levels and frequencies.

-

-

Assessment of Bacterial Burden:

-

At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is excised and homogenized.

-

Serial dilutions of the homogenate are plated on agar plates to determine the number of viable bacteria (CFU/thigh).[2]

-

-

Data Analysis:

-

The efficacy of the compound is determined by comparing the bacterial burden in the thighs of treated animals to that of untreated controls.

-

Elucidating the Mechanism of Action: How Do Acetamides Work?

Understanding the mechanism of action (MoA) of a novel antimicrobial is crucial for its development and for predicting potential resistance mechanisms. While the specific targets of novel acetamides are diverse, a common mechanism for antibacterial agents is the inhibition of cell wall synthesis.[17][][19]

The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity and is an excellent antibiotic target as it is absent in mammalian cells.[][19] Antibiotics can interfere with various stages of peptidoglycan synthesis, from the cytoplasmic synthesis of precursors to the final cross-linking of the peptidoglycan chains.[17][19]

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Caption: A hypothetical mechanism of action where a novel acetamide inhibits the final transpeptidation step of peptidoglycan synthesis by targeting a Penicillin-Binding Protein (PBP).

Challenges and Future Directions

The development of new antimicrobials is a formidable challenge. Scientific hurdles include the inherent difficulty of finding compounds that are potent against bacteria but non-toxic to humans.[5] Economic challenges arise from the high cost of research and development coupled with the relatively low return on investment for antibiotics compared to drugs for chronic diseases.[4][5]

Despite these challenges, the field is ripe with opportunities. Advances in computational chemistry and artificial intelligence are accelerating the identification of novel scaffolds and the prediction of their activity. A deeper understanding of bacterial physiology is revealing new potential drug targets. The continued exploration of diverse chemical spaces, such as that offered by acetamide derivatives, is essential to replenish the antimicrobial pipeline and combat the growing threat of AMR.

Conclusion

The discovery and synthesis of novel antimicrobial acetamides represent a promising avenue in the fight against antimicrobial resistance. This guide has provided a comprehensive technical framework, from initial hit discovery through HTS to lead optimization via SAR and preclinical evaluation in robust in vivo models. By adhering to these rigorous, self-validating protocols and maintaining a deep understanding of the underlying scientific principles, the research community can effectively navigate the complexities of antimicrobial drug development and contribute to the creation of the next generation of life-saving medicines.

References

-

Neutropenic Mouse Thigh Model of Infection. (n.d.). Noble Life Sciences. Retrieved February 15, 2026, from [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. Retrieved February 15, 2026, from [Link]

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. Retrieved February 15, 2026, from [Link]

-

Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. Retrieved February 15, 2026, from [Link]

-

DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. (2011). IJRPC. Retrieved February 15, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 15, 2026, from [Link]

-

Neutropenic thigh mouse model. (n.d.). GARDP Revive. Retrieved February 15, 2026, from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved February 15, 2026, from [Link]

-

An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

(PDF) SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Neutropenic Thigh Infection Model. (n.d.). Charles River Laboratories. Retrieved February 15, 2026, from [Link]

-

In vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences. Retrieved February 15, 2026, from [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (n.d.). Iraqi National Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

MICROWAVE ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(4- ARYLTHIAZOLE-2-YL-AMINO)-N-ARYL ACETAMIDE DERIVATIVES. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved February 15, 2026, from [Link]

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). MDPI. Retrieved February 15, 2026, from [Link]

-

Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025). MDPI. Retrieved February 15, 2026, from [Link]

-

Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Graphviz. (2021). Graphviz. Retrieved February 15, 2026, from [Link]

-

Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. (2020). VETERINARIA. Retrieved February 15, 2026, from [Link]

-

13.2A: Inhibiting Cell Wall Synthesis. (2024). Biology LibreTexts. Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. noblelifesci.com [noblelifesci.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. ijrpc.com [ijrpc.com]

- 9. youtube.com [youtube.com]

- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. imquestbio.com [imquestbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Graphviz [graphviz.org]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 16. criver.com [criver.com]

- 17. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 19. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

Biological screening of novel piperidine-containing heterocycles

An In-Depth Technical Guide: Biological Screening of Novel Piperidine-Containing Heterocycles

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in a vast array of FDA-approved pharmaceuticals, targeting a wide spectrum of diseases.[3][4][5][6] This scaffold's success stems from its unique physicochemical properties: its saturated, flexible chair-like conformation allows for precise three-dimensional orientation of substituents to engage with biological targets, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated to form crucial ionic interactions.[5]

Piperidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including potent effects on the central nervous system (CNS), as well as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][7][8][9][10] This versatility makes the piperidine nucleus a fertile starting point for novel drug discovery campaigns.

This guide provides a comprehensive, field-proven framework for the biological screening of novel piperidine-containing heterocycles. It is designed for drug discovery researchers and scientists, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. We will navigate the critical path from initial high-throughput screening to hit validation, preliminary safety profiling, and early mechanism of action studies, establishing a self-validating system to identify and advance promising lead candidates.

Part 1: Architecting the Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, tiered process known as a screening cascade. The fundamental principle is to use a series of progressively more complex and resource-intensive assays to filter a large library of compounds down to a small number of high-quality hits. This approach maximizes efficiency and minimizes the risk of advancing unsuitable candidates.

The initial choice of biological target is paramount. Given the history of piperidine pharmacology, common targets include G-protein coupled receptors (GPCRs) like dopamine, serotonin, and muscarinic acetylcholine receptors; enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE); and various ion channels.[3][4][6][11][12] The cascade must be tailored to the specific target class.

Caption: A typical tiered screening cascade for drug discovery.

Part 2: Primary Screening for Hit Identification

The objective of this initial phase is to rapidly and cost-effectively screen a large library of piperidine derivatives to identify "hits"—compounds that display activity against the biological target of interest. High-Throughput Screening (HTS) is the cornerstone of this effort, utilizing automation, miniaturization, and sensitive detection methods.[13][14][15]

Methodology 1: Radioligand Binding Assay (Target: GPCRs, Ion Channels)

This assay is a gold standard for quantifying the affinity of a compound for a specific receptor.[11] It directly measures the displacement of a high-affinity, radiolabeled ligand by the test compound.

Causality & Rationale: The principle is competitive inhibition. A high-affinity radioligand ([³H]-spiperone for dopamine D2 receptors, for example) is incubated with a preparation of cells or membranes expressing the target receptor. In the presence of a novel piperidine compound that also binds to the receptor, the amount of bound radioactivity will decrease. The degree of this reduction is proportional to the affinity of the test compound. This provides a direct, robust measure of target engagement.

Step-by-Step Protocol:

-

Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-D2R). Protein concentration is quantified via a Bradford or BCA assay.

-

Reaction Setup: In a 96-well filter plate, add in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

The novel piperidine compound (typically at a single high concentration, e.g., 10 µM for a primary screen).

-

The radioligand (e.g., [³H]-spiperone) at a concentration near its dissociation constant (Kd).

-

The receptor-containing membrane preparation.

-

-

Controls:

-

Total Binding: Contains buffer, radioligand, and membranes (no test compound).

-

Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-radioactive competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filter mat in a scintillation bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Calculate % Inhibition for each compound: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

-

A compound showing inhibition above a certain threshold (e.g., >50%) is declared a "hit".

-

Part 3: Secondary Screening for Hit Validation and Triage

Primary hits require further investigation to confirm their activity, determine their potency, and rule out undesirable properties like non-specific cytotoxicity. This phase transitions from single-point concentration assays to dose-response curves and functional readouts.

Methodology 2: General Cytotoxicity Screening

Early assessment of cytotoxicity is crucial to eliminate compounds that kill cells non-specifically, which can produce false positives in many assay formats.[16] Running two distinct assays provides a more complete picture of a compound's toxic potential.

Causality & Rationale:

-

MTT Assay: This colorimetric assay measures the metabolic activity of a cell population.[17][18] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. A reduction in purple color indicates a loss of metabolic function, an early hallmark of cell stress or death.[18]

-

LDH Release Assay: This assay measures the integrity of the cell membrane.[19] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[19][20] An increase in LDH activity in the supernatant is a direct indicator of cell death.

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity) into a 96-well flat-bottom plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the hit piperidine compounds in culture medium. Add these to the cells and incubate for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in the dark, allowing formazan crystals to form.

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Gently agitate the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate % Viability relative to the vehicle control. Plot % Viability against compound concentration and fit a sigmoidal dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).

Methodology 3: Cell-Based Functional Assay (Target: Gq-Coupled GPCRs)

For hits identified in a binding assay, it is essential to confirm that they have a functional effect on the cell. For GPCRs that couple to the Gq signaling pathway, a calcium mobilization assay is an excellent functional readout.

Causality & Rationale: Gq-coupled GPCRs, upon activation, stimulate phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in cytosolic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM), providing a direct measure of receptor activation (agonist activity) or inhibition (antagonist activity).

Caption: Simplified Gq-coupled GPCR signaling pathway.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells expressing the target receptor into a 96-well black-walled, clear-bottom plate and incubate for 24 hours.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add the piperidine compounds (for agonist testing) or a known agonist in the presence of the piperidine compounds (for antagonist testing).

-

Measurement: The instrument measures the fluorescence intensity over time (typically for 2-3 minutes) both before and after compound addition.

-

Data Analysis: The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium response. For agonists, plot the response against concentration to determine the EC50 (effective concentration for 50% maximal response). For antagonists, plot the inhibition of the agonist response against concentration to determine the IC50.

Data Presentation: Hit Validation Summary

| Compound ID | Binding Ki (nM) | Functional EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |

| PIPE-001 | 15 | 45 | > 50 | > 1111 |

| PIPE-002 | 120 | 350 | 5.2 | 15 |

| PIPE-003 | 8 | 22 | 41.5 | 1886 |

| PIPE-004 | 250 | No activity | > 50 | N/A |

This table presents hypothetical data for illustrative purposes. A high selectivity index is desirable, indicating that the compound's functional activity occurs at concentrations far below those that cause general cytotoxicity.

Part 4: Tertiary Screening for Lead Characterization

Compounds that are confirmed to be potent, functionally active, and non-toxic are advanced to the next stage. Here, the focus shifts to evaluating their drug-like properties through in vitro ADME assays and gaining a deeper understanding of their mechanism of action (MoA).

In Vitro ADME/PK Profiling

Poor pharmacokinetic (PK) properties are a major cause of failure in drug development.[21] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for selecting candidates with a higher probability of in vivo success.[22][23][24] A standard panel of assays includes:

-

Aqueous Solubility: Measures how well a compound dissolves, which is critical for oral absorption.[25]

-

Cell Permeability (e.g., Caco-2): Uses a monolayer of intestinal cells to predict a compound's ability to be absorbed from the gut into the bloodstream.[24][25]

-

Metabolic Stability: Incubates the compound with liver microsomes or hepatocytes to determine how quickly it is broken down by metabolic enzymes, predicting its half-life in the body.[24][25]

-

CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which is a primary cause of adverse drug-drug interactions.[8][25]

-

Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target, so high binding can reduce efficacy.[25]

Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effect is a complex but critical endeavor.[26][27] While full MoA elucidation is beyond the scope of initial screening, foundational experiments can validate the intended mechanism.

Caption: Logical workflow for initial MoA validation studies.

Key approaches at this stage involve using the validated hit compound as a tool to probe the target's biology. For example, if the target is a specific kinase, a Western blot experiment could be performed to see if the piperidine compound reduces the phosphorylation of a known substrate of that kinase in a dose-dependent manner. This provides direct evidence that the compound is engaging its target in a cellular context and modulating the intended signaling pathway.

Conclusion

The biological screening of novel piperidine-containing heterocycles is a systematic process of evidence-gathering. By employing a logical, tiered screening cascade, researchers can efficiently navigate the vast chemical space of a compound library to identify candidates with genuine therapeutic potential. The journey from a primary HTS hit to a well-characterized lead compound requires a multi-parametric assessment, integrating measures of target affinity, cellular function, safety, and drug-like properties. The methodologies and logical frameworks presented in this guide provide a robust foundation for making data-driven decisions, ultimately increasing the probability of success in the long and challenging path of drug development.

References

-

In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

-

In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

-

In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025, September 16). InfinixBio. Retrieved from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved from [Link]

-

Singh, L. (2022, July 18). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Retrieved from [Link]

-

Lee, J., & Bogyo, M. (2012). Determining the mode of action of bioactive compounds. PubMed. Retrieved from [Link]

-

Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved from [Link]

-

Fairfax, T. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Retrieved from [Link]

-

Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Review articles Biological Activity of Plant Alkaloids I. Heterocyclic Alkaloids. (n.d.). IEMPAM-BAS. Retrieved from [Link]

-

A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. (2025, October 27). PMC. Retrieved from [Link]

-

Determining the mode of action of bioactive compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Kaczor, A. A., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]

-

Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021, September 30). Frontiers. Retrieved from [Link]

-

Wang, W., et al. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Retrieved from [Link]

-

Antioxidant potential of piperidine containing compounds-a short review. (n.d.). SciSpace. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

Kourar, E., et al. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press. Retrieved from [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023, August 7). Journal of Clinical Medicine of Kazakhstan. Retrieved from [Link]

-

Carrieri, A., et al. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]

-

Saify, Z.S., et al. (2014, October 15). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA. Retrieved from [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 30). Northwestern Medical Journal. Retrieved from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved from [Link]

-

High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]

-

High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. ijnrd.org [ijnrd.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. media.sciltp.com [media.sciltp.com]

- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 20. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 22. selvita.com [selvita.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. infinixbio.com [infinixbio.com]

- 25. criver.com [criver.com]

- 26. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

Methodological & Application

Application Note: Precision Synthesis of Acetamide Derivatives

Abstract & Strategic Significance

The acetamide moiety (

This guide moves beyond textbook definitions to provide a robust, scalable workflow for synthesizing acetamide derivatives. We contrast the Classical Acylation (Method A) —ideal for high-throughput library generation—with a Green Catalytic Approach (Method B) , compliant with modern sustainability mandates.

Reaction Mechanism & Strategic Choice

The formation of acetamides proceeds via Nucleophilic Acyl Substitution . The amine nitrogen attacks the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate, followed by the elimination of a leaving group (chloride, acetate, or hydroxyl).

Experimental Decision Matrix

Select the protocol based on your substrate's sensitivity and scale.

| Feature | Acetic Anhydride ( | Acetyl Chloride ( | Acetic Acid + Coupling Agent |

| Reactivity | Moderate (Controlled) | High (Violent exotherm) | Low (Requires activation) |

| By-product | Acetic Acid (Easy removal) | HCl gas (Corrosive, requires trap) | Urea derivatives (Hard to remove) |

| Atom Economy | ~50% (Poor) | ~45% (Poor) | Very Low |

| Use Case | Standard (Protocol A) | Sterically hindered amines | Acid-sensitive/Complex substrates |

Mechanism Visualization

The following diagram illustrates the generic mechanism using Acetic Anhydride, highlighting the critical tetrahedral intermediate.

Figure 1: Mechanistic pathway of amine acetylation using acetic anhydride.

Protocol A: Classical Acylation (The Industry Standard)

Scope: Primary and secondary aromatic/aliphatic amines. Scale: 1.0 g to 100 g.

Materials

-

Substrate: Aniline derivative (1.0 equiv)

-

Reagent: Acetic Anhydride (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Base: Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (10 mmol) in DCM (30 mL).

-

Base Addition: Add Triethylamine (15 mmol). Note: If the amine is available as a hydrochloride salt, increase TEA to 2.5 equiv to liberate the free base.

-

Controlled Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (12 mmol) dropwise over 10 minutes.

-

Critical Control Point: The reaction is exothermic. Rapid addition can generate impurities (di-acetylation).

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (e.g., 30% EtOAc in Hexanes).

-

Quench: Add water (20 mL) to hydrolyze excess anhydride. Stir vigorously for 15 minutes.

-

Workup:

Protocol B: Green Catalytic Synthesis (The Modern Approach)

Scope: Environmentally conscious synthesis, suitable for acid-sensitive substrates. Reference: Brahmachari et al.[3] demonstrated Zn(OAc)₂ catalyzed acetylation in aqueous media [1].

Materials

-

Substrate: Amine (1.0 equiv)

-

Reagent: Acetic Anhydride (1.1 equiv)

-

Catalyst: Zinc Acetate [

] (10 mol%) -

Solvent: Water (or solvent-free)

Step-by-Step Methodology

-

Setup: Mix amine (10 mmol) and

(1 mmol) in water (10 mL) at RT. -

Addition: Add Acetic Anhydride (11 mmol) slowly.

-

Reaction: Stir at RT for 30–60 minutes. The product often precipitates out of the aqueous solution as a solid.

-

Isolation: Filter the solid precipitate. Wash with cold water.[4]

-

Self-Validating Step: If the product is liquid or "oils out," extract with Ethyl Acetate as per Protocol A.

-

Purification & Characterization

The purity of acetamides is paramount for biological testing. Recrystallization is the gold standard for solid derivatives.

Recrystallization Workflow

Common Pitfall: "Oiling out" occurs when the compound melts before dissolving or separates as a liquid phase in the hot solvent.[4] Solution: Use a solvent pair (e.g., Ethanol/Water).[5] Dissolve in minimum hot ethanol, then add hot water until turbid.

Figure 2: Decision logic for recrystallization of acetamide derivatives.

Analytical Validation (Self-Checking)

| Technique | Observation | Interpretation |

| IR Spectroscopy | Band at 1630–1690 | Amide I (C=O stretch). Confirm conversion of amine. |

| IR Spectroscopy | Band at 3200–3400 | Amide II (N-H stretch). Single band (secondary amide). |

| 1H NMR | Singlet | Methyl group of the acetyl moiety. |